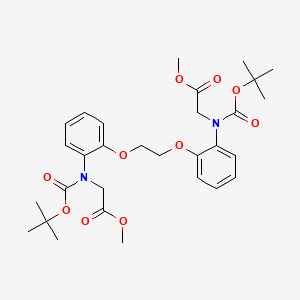![molecular formula C15H14N4OS B2634928 [(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile CAS No. 958612-42-5](/img/structure/B2634928.png)
[(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Applications of Quinazoline Derivatives
Quinazoline derivatives have been extensively studied for their wide range of biological activities. These activities are attributed to the structural versatility of quinazoline, which allows for the synthesis of various derivatives with potent biological and pharmacological effects. Research has focused on synthesizing novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolines, demonstrating significant antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The synthesis approaches often target enhancing the bioavailability of these compounds to mitigate the challenges of solubility and to counter antibiotic resistance (Tiwary et al., 2016).
Quinazoline and its Derivatives in Cancer Research
Quinazoline derivatives are particularly notable for their anticancer properties. Several patents and research articles have highlighted the development of quinazoline derivatives for cancer treatment. These compounds have shown efficacy in inhibiting a broad range of therapeutic protein targets beyond the well-known epidermal growth factor receptor (EGFR). The structural diversity of patented quinazoline compounds illustrates their potential in targeting various proteins, making them promising candidates for anticancer drugs (Ravez et al., 2015).
Quinazolines in Optoelectronic Materials
Beyond their pharmacological applications, quinazoline derivatives have also found applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for the creation of novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical properties. This highlights the versatility of quinazoline derivatives, extending their utility beyond traditional medicinal chemistry (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary target of [(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile is Histone deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression .
Mode of Action
This compound, as an HDAC inhibitor, is known to induce multiple epigenetic modifications affecting signaling networks . It acts synergistically with phosphatidylinositol 3-kinase (PI3K) inhibitors for the treatment of cancer .
Biochemical Pathways
The compound affects the HDAC and PI3K pathways . By inhibiting HDAC, it induces epigenetic modifications that affect various signaling networks. When acting synergistically with PI3K inhibitors, it can have a profound effect on the treatment of cancer .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in gene expression due to its influence on HDAC and PI3K pathways . These changes can lead to the death of cancer cells, making it a potential candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These interactions are believed to be crucial in the compound’s role in biochemical reactions .
Cellular Effects
In cellular assays, [(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile has shown potent antiproliferative activities against K562 and Hut78 cells . It is believed to influence cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to induce multiple epigenetic modifications affecting signaling networks .
Metabolic Pathways
Properties
IUPAC Name |
2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9(2)12-14(20)19-13(18-12)10-5-3-4-6-11(10)17-15(19)21-8-7-16/h3-6,9,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHYMRLCKRCOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2634847.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2634855.png)
![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B2634858.png)




![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2634867.png)
